molecular formula C10H12FNO2 B12074250 2-Fluoro-4-(oxolan-3-yloxy)aniline

2-Fluoro-4-(oxolan-3-yloxy)aniline

Cat. No.: B12074250
M. Wt: 197.21 g/mol
InChI Key: PRVMYDRISITNMI-UHFFFAOYSA-N
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Description

2-Fluoro-4-(oxolan-3-yloxy)aniline is a substituted aniline derivative featuring a fluorine atom at the ortho position (C2) and a tetrahydrofuran (oxolane) ring linked via an ether oxygen at the para position (C4).

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

2-fluoro-4-(oxolan-3-yloxy)aniline

InChI

InChI=1S/C10H12FNO2/c11-9-5-7(1-2-10(9)12)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2

InChI Key

PRVMYDRISITNMI-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC(=C(C=C2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(oxolan-3-yloxy)aniline typically involves the reaction of 2-fluoroaniline with oxirane (ethylene oxide) under basic conditions. The reaction proceeds through the nucleophilic attack of the aniline nitrogen on the oxirane ring, resulting in the formation of the oxolan-3-yloxy group.

Industrial Production Methods

Industrial production of 2-Fluoro-4-(oxolan-3-yloxy)aniline can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of catalysts and controlled reaction environments to facilitate the reaction and minimize side products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(oxolan-3-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom or the oxolan-3-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-Fluoro-4-(oxolan-3-yloxy)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(oxolan-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the oxolan-3-yloxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and physicochemical properties of 2-Fluoro-4-(oxolan-3-yloxy)aniline and related compounds:

Compound Name Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility Key Electronic Effects
2-Fluoro-4-(oxolan-3-yloxy)aniline 215.21 (calculated) 2-F, 4-(oxolan-3-yloxy) Not reported Moderate (ether) Ortho-F (EWG), oxolane (moderate EDG)
4-Fluoroaniline 111.11 4-F -1.9 High Para-F (EWG)
3-Fluoro-4-methoxyaniline 141.14 3-F, 4-OCH3 81–84 Moderate Meta-F (EWG), para-OCH3 (EDG)
2-Fluoro-3-methyl-6-nitroaniline 170.14 2-F, 3-CH3, 6-NO2 Not reported Low Ortho-F (EWG), nitro (strong EWG)
2-Methyl-4-(oxolan-3-yloxy)aniline 195.23 (calculated) 2-CH3, 4-(oxolan-3-yloxy) Not reported Moderate (ether) Methyl (EDG), oxolane (EDG)

Notes:

  • EWG : Electron-withdrawing group; EDG : Electron-donating group.
  • Solubility inferred from substituent polarity (e.g., ethers enhance solubility in polar solvents compared to nitro groups) .
4-Fluoroaniline ()
  • Lacks the oxolane group, resulting in simpler electronic effects (solely para-F).
  • Higher solubility in organic solvents due to lower molecular weight and absence of steric hindrance.
  • Used as a precursor in azo dye synthesis; para-substitution may influence coupling reactions .
3-Fluoro-4-methoxyaniline ()
  • Methoxy group (EDG) at para enhances nucleophilicity of the amine compared to oxolane-ether.
  • Higher melting point (81–84°C) due to crystalline packing from methoxy and fluorine interactions .
2-Fluoro-3-methyl-6-nitroaniline ()
  • Nitro group (strong EWG) at C6 reduces amine basicity and reactivity in electrophilic substitution.
  • Steric hindrance from methyl and nitro groups likely limits protein binding, contrasting with oxolane-containing analogs .
2-Methyl-4-(oxolan-3-yloxy)aniline ()
  • Methyl group (EDG) at C2 increases electron density on the aromatic ring compared to fluorine.
  • Similar oxolane substituent suggests comparable solubility but altered steric interactions in binding scenarios .

Implications from Carcinogenicity Studies ()

For example:

  • Methyl groups on the "prime ring" of aminoazobenzene derivatives inversely correlate carcinogenicity with time to reach maximal protein-bound dye levels.
  • By analogy, the oxolane group in 2-Fluoro-4-(oxolan-3-yloxy)aniline may influence protein binding kinetics due to steric and electronic effects, though specific data are lacking .

Biological Activity

2-Fluoro-4-(oxolan-3-yloxy)aniline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features an oxolan (tetrahydrofuran) ring connected to a fluorinated aniline moiety. This structural arrangement enhances its lipophilicity and reactivity, which are critical for biological interactions. The presence of the fluorine atom is known to influence the compound's pharmacokinetics and binding affinity to biological targets.

Antimicrobial Properties

Research has indicated that 2-Fluoro-4-(oxolan-3-yloxy)aniline exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function, leading to cell lysis.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Candida albicans1264

This table summarizes the antimicrobial efficacy of 2-Fluoro-4-(oxolan-3-yloxy)aniline against selected microorganisms.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to affect the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

A study conducted on human breast cancer cell lines demonstrated that treatment with 2-Fluoro-4-(oxolan-3-yloxy)aniline resulted in a significant reduction in cell viability:

Cell Line IC50 (µM)
MCF-725
MDA-MB-23130

These findings indicate its potential as a lead compound for further development in cancer therapeutics.

The biological activity of 2-Fluoro-4-(oxolan-3-yloxy)aniline is attributed to its ability to interact with various molecular targets within cells. The fluoro-substituted aniline component can engage in hydrogen bonding and π–π stacking interactions with target proteins, while the oxolan moiety may enhance its binding affinity due to conformational flexibility.

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a new antibiotic agent.
  • Cancer Research : In vitro studies on colon cancer cells showed that the compound inhibited cell migration and invasion, indicating its possible role in preventing metastasis.

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